Ethoxy-5-hydroxybenzonitrile
CAS No.:
Cat. No.: VC14048839
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO2 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 2-ethoxy-5-hydroxybenzonitrile |
| Standard InChI | InChI=1S/C9H9NO2/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5,11H,2H2,1H3 |
| Standard InChI Key | OFBPPUWWTOVGCT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)O)C#N |
Introduction
Structural Characteristics and Nomenclature
The core structure of ethoxy-hydroxybenzonitrile derivatives consists of a benzene ring substituted with three functional groups: a nitrile, an ethoxy group, and a hydroxyl group. The numbering of substituents depends on their relative positions. For example:
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3-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-57-2) features bromine at position 3, ethoxy at position 5, and hydroxyl at position 4 .
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2-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 832674-70-1) places bromine at position 2, ethoxy at position 5, and hydroxyl at position 4 .
Table 1: Comparative Structural Data for Brominated Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Bromo-5-ethoxy-4-hydroxybenzonitrile | 330462-57-2 | C₉H₈BrNO₂ | 258.07 |
| 2-Bromo-5-ethoxy-4-hydroxybenzonitrile | 832674-70-1 | C₉H₈BrNO₂ | 242.07 |
Synthesis and Reaction Mechanisms
The synthesis of substituted benzonitriles often involves halogenation, alkoxylation, and cyanidation steps. A patented method for synthesizing p-hydroxybenzonitrile (4-hydroxybenzonitrile) provides insights into analogous pathways :
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Halogenation: Bromophenol derivatives (e.g., p-bromophenol) react with cuprous cyanide in polar aprotic solvents like dimethylformamide (DMF) at 150–250°C.
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Alkoxylation: Ethoxy groups are introduced via nucleophilic substitution, typically using ethyl bromide or diazoethane.
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Work-Up: Reaction mixtures are acidified, treated with ferric chloride to decompose intermediates, and extracted with organic solvents (e.g., ethyl ether).
For example, 3-bromo-5-ethoxy-4-hydroxybenzonitrile is synthesized by brominating 5-ethoxy-4-hydroxybenzonitrile, though detailed protocols are proprietary .
Physicochemical Properties
Key properties of ethoxy-hydroxybenzonitrile derivatives include:
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Solubility: Hydroxy groups enhance solubility in polar solvents (e.g., water, ethanol), while ethoxy and nitrile groups contribute to lipophilicity .
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Reactivity: The electron-withdrawing nitrile group directs electrophilic substitution to meta and para positions. Bromine atoms further modulate reactivity, enabling cross-coupling reactions .
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Spectroscopic Signatures:
Biological and Industrial Applications
Pharmaceutical Intermediates
Brominated ethoxy-hydroxybenzonitriles serve as precursors for bioactive molecules. For instance:
Materials Science
The nitrile group’s electron-deficient nature makes these compounds suitable for:
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